molecular formula C8H17NO B13516721 1-[1-(2-Methoxypropan-2-yl)cyclopropyl]methanamine

1-[1-(2-Methoxypropan-2-yl)cyclopropyl]methanamine

Cat. No.: B13516721
M. Wt: 143.23 g/mol
InChI Key: ODWXISBRDJEUTI-UHFFFAOYSA-N
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Description

1-[1-(2-Methoxypropan-2-yl)cyclopropyl]methanamine is a chemical compound with the molecular formula C8H17NO It is characterized by a cyclopropyl group attached to a methanamine moiety, with a methoxypropan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Methoxypropan-2-yl)cyclopropyl]methanamine typically involves the reaction of cyclopropylmethanamine with 2-methoxypropan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Methoxypropan-2-yl)cyclopropyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the halogenated compound used.

Scientific Research Applications

1-[1-(2-Methoxypropan-2-yl)cyclopropyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(2-Methoxypropan-2-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine moiety can form hydrogen bonds or ionic interactions with active sites, while the cyclopropyl and methoxypropan-2-yl groups may influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[1-(2-Methoxypropan-2-yl)cyclopropyl]ethanamine: Similar structure but with an ethanamine moiety.

    1-[1-(2-Methoxypropan-2-yl)cyclopropyl]propanamine: Similar structure but with a propanamine moiety.

Uniqueness

1-[1-(2-Methoxypropan-2-yl)cyclopropyl]methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group provides rigidity to the molecule, while the methoxypropan-2-yl group enhances its lipophilicity and potential interactions with hydrophobic environments.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

[1-(2-methoxypropan-2-yl)cyclopropyl]methanamine

InChI

InChI=1S/C8H17NO/c1-7(2,10-3)8(6-9)4-5-8/h4-6,9H2,1-3H3

InChI Key

ODWXISBRDJEUTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CC1)CN)OC

Origin of Product

United States

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